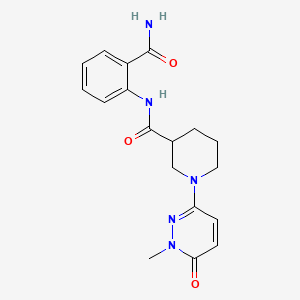

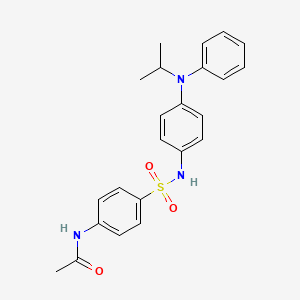

![molecular formula C21H24N4O2 B3007216 N-环庚基-5-甲基-3-氧代-2-苯基-3,5-二氢-2H-吡唑并[4,3-c]吡啶-7-甲酰胺 CAS No. 923184-69-4](/img/structure/B3007216.png)

N-环庚基-5-甲基-3-氧代-2-苯基-3,5-二氢-2H-吡唑并[4,3-c]吡啶-7-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives is a topic of interest due to their potential biological activities. In the first paper, the authors describe the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. The key intermediate, 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, was prepared through intramolecular cyclization. Subsequent N-allylation and N-propargyl alkylation yielded dipolarophiles, which upon condensation with arylnitrile oxides, produced isoxazolines and isoxazoles. The compounds were characterized using 1H NMR, 13C NMR, IR, and HRMS .

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the first paper were confirmed using various spectroscopic techniques. The 1H NMR and 13C NMR spectra provided information on the hydrogen and carbon environments within the molecules, respectively. Infrared spectroscopy (IR) was used to identify functional groups, and high-resolution mass spectrometry (HRMS) confirmed the molecular weights of the compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the pyrazole derivatives were based on [3+2] cycloaddition. This type of reaction is a powerful tool for constructing five-membered rings, such as isoxazolines and isoxazoles. The process involves the reaction of a dipolarophile with a nitrile oxide to form the desired ring structure. The reactions were carried out in toluene, which is a common solvent for such cycloadditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were not explicitly detailed in the abstracts provided. However, the characterization techniques mentioned, such as NMR, IR, and HRMS, are standard methods for determining physical and chemical properties such as solubility, melting points, and molecular geometry. The antifungal activity of similar N-substituted pyrazole derivatives was evaluated in the second paper, indicating that some compounds exhibited moderate antifungal activities against various phytopathogenic fungi .

The second paper provides a case study on the antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. The synthesized compounds were tested against three kinds of phytopathogenic fungi, and some showed more than 50% inhibition activities at certain concentrations, outperforming commercial fungicides . This demonstrates the potential application of pyrazole derivatives in developing new antifungal agents.

The third paper does not directly relate to the compound but discusses the synthesis of functionalized pyrazolo[1,5-a]pyridines through a similar [3+2] cycloaddition reaction. This reaction was performed under metal-free conditions at room temperature, which is noteworthy for its mild reaction conditions .

科学研究应用

合成和生物评价

吡唑并吡啶衍生物因其抗癌和抗炎特性而受到积极研究。Rahmouni 等人(2016 年)合成了一系列新型吡唑并嘧啶衍生物,通过细胞毒性和酶抑制活性证明了它们作为抗癌和抗 5-脂氧合酶剂的潜力(Rahmouni 等人,2016 年)。这些发现强调了吡唑并吡啶衍生物在药物化学中的重要性,特别是对于开发新的治疗剂。

区域选择性合成

吡唑并吡啶衍生物的区域选择性合成为了解此类化合物中可实现的结构多样性提供了宝贵的见解。Drev 等人(2014 年)探索了 1-和 4-取代的 7-氧代吡唑并[1,5-a]嘧啶-3-甲酰胺的区域选择性合成,突出了这些化合物基于羧基功能的可调节性质(Drev 等人,2014 年)。合成中的这种灵活性对于根据特定的科学应用定制化合物的性质至关重要。

抗菌和抗真菌活性

新型吡唑并吡啶衍生物显示出有希望的抗菌和抗真菌活性。Panda 等人(2011 年)合成了吡唑并[3,4-b]吡啶衍生物,并筛选了它们对一系列细菌的抗菌活性,显示出中等至良好的效果(Panda 等人,2011 年)。这些结果表明吡唑并吡啶衍生物作为开发新型抗菌剂的先导化合物的潜力。

属性

IUPAC Name |

N-cycloheptyl-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-24-13-17(20(26)22-15-9-5-2-3-6-10-15)19-18(14-24)21(27)25(23-19)16-11-7-4-8-12-16/h4,7-8,11-15H,2-3,5-6,9-10H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZRHQZKMRWBIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B3007142.png)

![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3007143.png)

![4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3007145.png)

![N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B3007152.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B3007156.png)